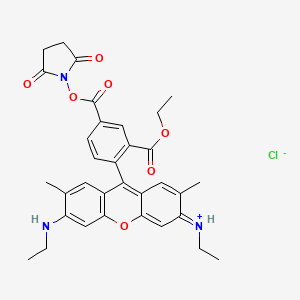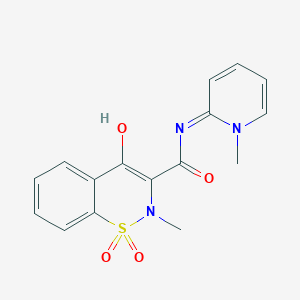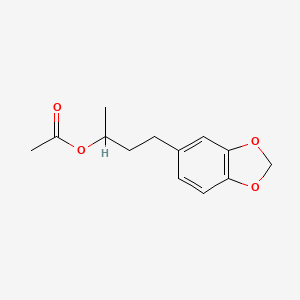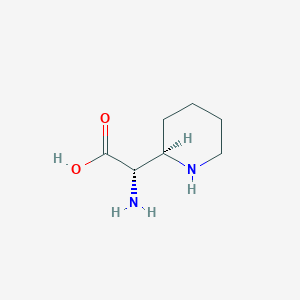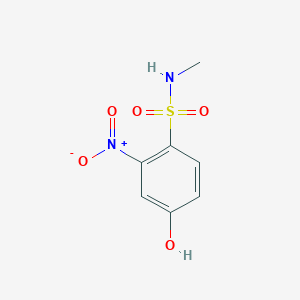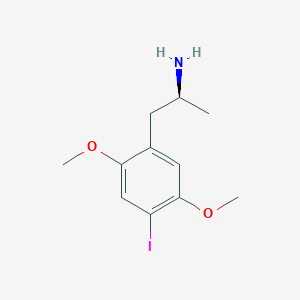![molecular formula C14H22O6S2 B13782741 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid CAS No. 68310-32-7](/img/structure/B13782741.png)
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with a sulfonic acid group and an alkyl ether sulfonyl group. It is a derivative of benzenesulfonic acid, which is known for its strong acidity and solubility in water and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group . The alkyl ether sulfonyl group can be introduced through a subsequent reaction with an appropriate alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diborane (B2H6) can be employed for reduction reactions.
Substitution: Typical reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and alkyl ether sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . The compound can inhibit enzyme activity or disrupt cellular processes by modifying the structure and function of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a starting material for the synthesis of more complex derivatives.
Methanesulfonic acid: A strong acid with applications in green chemistry and electrochemical processes.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and alkyl ether sulfonyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
68310-32-7 |
|---|---|
Molekularformel |
C14H22O6S2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-(6-methylheptoxysulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
AGVKDMDEUHNXIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


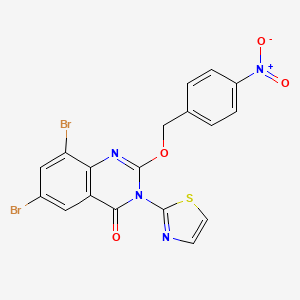
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
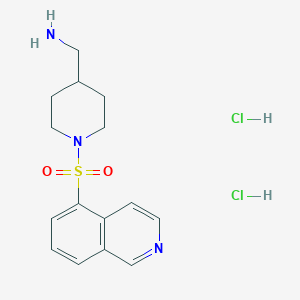
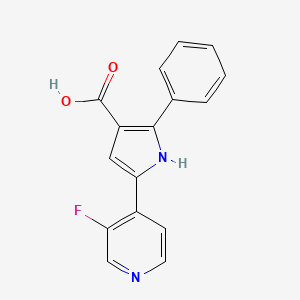
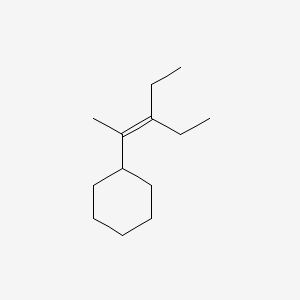
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
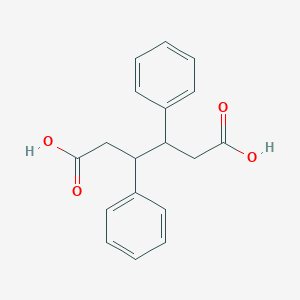
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
